Isopropyl 2-hydroxy-4-methylpentanoate chemical properties
Isopropyl 2-hydroxy-4-methylpentanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Isopropyl 2-hydroxy-4-methylpentanoate. Due to the limited availability of experimental data for this specific ester in public literature, this guide also includes data from closely related compounds to provide estimated properties and expected analytical characteristics.
Chemical Identity and Properties
Isopropyl 2-hydroxy-4-methylpentanoate is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid (also known as leucic acid). Its fundamental identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | Isopropyl 2-hydroxy-4-methylpentanoate | - |
| Synonyms | Isopropyl leucate | - |
| CAS Number | 156276-25-4 | [1][2] |
| Molecular Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Boiling Point | Estimated: ~190-200 °C | See Note 1 |
| Melting Point | Not available | - |
| Density | Estimated: ~0.94-0.96 g/cm³ | See Note 2 |
| Solubility in Water | Estimated: Slightly soluble | See Note 3 |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents. | General Knowledge |
Note 1 (Boiling Point): The boiling point is estimated based on the boiling point of the related ethyl ester, ethyl 2-hydroxy-4-methylpentanoate (185-186 °C). The addition of a methylene group in the ester functionality would be expected to slightly increase the boiling point.
Note 2 (Density): The density is estimated based on the density of the methyl ester, methyl 2-hydroxy-4-methylpentanoate (0.951-0.957 g/cm³).[3]
Note 3 (Solubility): The aqueous solubility is estimated to be low based on the properties of similar esters. The methyl ester is described as slightly soluble in water.[3]
Synthesis and Purification
A common method for the synthesis of Isopropyl 2-hydroxy-4-methylpentanoate is the Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the synthesis of similar esters.[4]
Materials:
-
2-hydroxy-4-methylpentanoic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (for azeotropic removal of water)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (or other suitable eluents for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of isopropanol (e.g., 5-10 molar equivalents). To facilitate the removal of water, toluene can be added to form an azeotrope.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quenching: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add water to dissolve it. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography.[5] A gradient of hexane and ethyl acetate is typically used as the eluent.
-
Characterization: The purified Isopropyl 2-hydroxy-4-methylpentanoate should be characterized by analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Isopropyl 2-hydroxy-4-methylpentanoate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Isopropyl group (ester): A septet for the CH proton and a doublet for the two CH₃ groups.
-
Isopropyl group (side chain): A multiplet for the CH proton and two doublets for the diastereotopic CH₃ groups.
-
CH-OH proton: A broad singlet or doublet, depending on the solvent and concentration.
-
CH₂ group: Two diastereotopic protons appearing as a multiplet.
-
OH proton: A broad singlet, which is exchangeable with D₂O.
¹³C NMR:
-
Carbonyl carbon (C=O): In the range of 170-175 ppm.
-
CH-OH carbon: In the range of 65-75 ppm.
-
Isopropyl ester carbons: A CH carbon around 68-72 ppm and two CH₃ carbons around 21-23 ppm.
-
Side chain carbons: A CH carbon, a CH₂ carbon, and two CH₃ carbons with distinct chemical shifts.
Infrared (IR) Spectroscopy
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-O stretch (ester and alcohol): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 174.
-
Fragmentation Pattern: Common fragmentation pathways for esters would be expected, including the loss of the isopropoxy group or the isopropyl group from the side chain. Fragments corresponding to the acylium ion and other characteristic losses would also be anticipated.
Safety and Handling
A comprehensive safety data sheet (SDS) should be consulted before handling Isopropyl 2-hydroxy-4-methylpentanoate. As a general precaution for a combustible liquid ester, it should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways of Isopropyl 2-hydroxy-4-methylpentanoate in the context of drug development. A related compound, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid, has been studied as a methionine supplement in animal feed, where it is hydrolyzed to provide metabolically available methionine.[6][7]
This guide provides a foundational understanding of Isopropyl 2-hydroxy-4-methylpentanoate based on available chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its precise chemical and biological properties.
References
- 1. Isopropyl 2-hydroxy-4-methylpentanoate - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 2. 156276-25-4|Isopropyl 2-hydroxy-4-methylpentanoate|BLDpharm [bldpharm.com]
- 3. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]
